molecular formula C9H14N2 B6149858 3-tert-butylpyridin-2-amine CAS No. 1339700-98-9

3-tert-butylpyridin-2-amine

Cat. No.: B6149858
CAS No.: 1339700-98-9
M. Wt: 150.2
Attention: For research use only. Not for human or veterinary use.
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Description

3-tert-butylpyridin-2-amine: is an organic compound with the molecular formula C9H14N2 It is a derivative of pyridine, featuring a tert-butyl group at the third position and an amine group at the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butylpyridin-2-amine typically involves the alkylation of 2-aminopyridine with tert-butyl halides under basic conditions. One common method includes the use of tert-butyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 3-tert-butylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the amine group. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in dry ether or THF under an inert atmosphere.

    Substitution: Alkyl halides, acyl chlorides; reactions are performed in polar aprotic solvents like DMF or THF, often with the addition of a base to facilitate the reaction.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives such as this compound hydrides.

    Substitution: Various substituted pyridines depending on the nature of the substituent introduced.

Scientific Research Applications

3-tert-butylpyridin-2-amine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the design of bioactive molecules and pharmaceuticals.

    Medicine: Explored for its therapeutic potential in treating various diseases. Its derivatives are studied for their efficacy in drug development.

    Industry: Utilized in the production of specialty chemicals and materials. It is also employed in the development of catalysts and ligands for industrial processes.

Mechanism of Action

The mechanism of action of 3-tert-butylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or receptors, thereby modulating their activity. In biological systems, it may inhibit or activate enzymes, alter signal transduction pathways, and affect gene expression. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

    2-tert-butylpyridin-3-amine: Similar structure but with the tert-butyl group at the second position and the amine group at the third position.

    3-tert-butylpyridine: Lacks the amine group, making it less reactive in certain chemical reactions.

    2-aminopyridine: Lacks the tert-butyl group, resulting in different steric and electronic properties.

Uniqueness: 3-tert-butylpyridin-2-amine is unique due to the presence of both the tert-butyl group and the amine group on the pyridine ring. This combination imparts distinct steric and electronic effects, influencing its reactivity and interactions with other molecules. The tert-butyl group provides steric hindrance, while the amine group offers nucleophilicity and hydrogen bonding capability, making it a versatile compound in various chemical and biological applications.

Properties

CAS No.

1339700-98-9

Molecular Formula

C9H14N2

Molecular Weight

150.2

Purity

95

Origin of Product

United States

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